molecular formula C22H27ClN2O3 B4581114 2-(4-benzyl-1-piperidinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(4-benzyl-1-piperidinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B4581114
M. Wt: 402.9 g/mol
InChI Key: WKEUVRWKHSFZGI-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperidinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a chloro-dimethoxyphenyl moiety. Its unique chemical properties make it a subject of study in chemistry, biology, and medicine.

Scientific Research Applications

2-(4-benzyl-1-piperidinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperidinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Acylation: The acetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Attachment of the Chloro-Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the chloro-dimethoxyphenyl group is attached to the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chloro group in the chloro-dimethoxyphenyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperidinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperidinyl)-N-(4-chlorophenyl)acetamide
  • 2-(4-benzyl-1-piperidinyl)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-(4-benzyl-1-piperidinyl)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(4-benzyl-1-piperidinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is unique due to the presence of both chloro and dimethoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The chloro group enhances its reactivity in substitution reactions, while the dimethoxy groups influence its electronic properties and potential interactions with biological targets.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-27-20-14-19(21(28-2)13-18(20)23)24-22(26)15-25-10-8-17(9-11-25)12-16-6-4-3-5-7-16/h3-7,13-14,17H,8-12,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUVRWKHSFZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCC(CC2)CC3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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